Diethyl Furan-2,5-dicarboxylate: A Technical Guide for Researchers
Diethyl Furan-2,5-dicarboxylate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl furan-2,5-dicarboxylate is a bio-based chemical compound derived from furan-2,5-dicarboxylic acid (FDCA). As a diester, it serves as a crucial building block in the synthesis of various organic molecules and polymers.[1][2] Its furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique chemical properties that make it a subject of increasing interest in materials science and medicinal chemistry.[2] The compound's origins from renewable biomass sources position it as a sustainable alternative to petroleum-based chemicals.[2] This guide provides a comprehensive overview of Diethyl furan-2,5-dicarboxylate, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications, with a focus on its relevance to research and development.
Chemical and Physical Properties
Diethyl furan-2,5-dicarboxylate is a white solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₅ | [3] |
| Molecular Weight | 212.20 g/mol | [3] |
| CAS Number | 53662-83-2 | [2] |
| Melting Point | 46-48 °C | [2] |
| Boiling Point | 167-168 °C at 15 Torr | [2] |
| Density (predicted) | 1.172 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble in chloroform and methanol. Specific quantitative data in a range of organic solvents is not readily available in the literature. | [2] |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Data
The structural confirmation of Diethyl furan-2,5-dicarboxylate is typically achieved through various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.20 (s, 2H), 4.40 (q, J = 7.1 Hz, 4H), 1.39 (t, J = 7.1 Hz, 6H) | [4] |
| ¹³C NMR (CDCl₃) | δ 158.1, 146.9, 118.2, 61.6, 14.2 | [4] |
| Infrared (IR) | Key absorptions indicating C=O and C-O stretching of the ester groups, and furan ring vibrations. | [5] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 212. Key fragments correspond to the loss of ethoxy and carboethoxy groups. | [5] |
Synthesis of Diethyl Furan-2,5-dicarboxylate
The most common method for synthesizing Diethyl furan-2,5-dicarboxylate is through the Fischer esterification of furan-2,5-dicarboxylic acid (FDCA) with ethanol in the presence of an acid catalyst.
Experimental Protocol: Sulfuric Acid Catalyzed Esterification
This protocol is a standardized procedure based on literature methods.[4]
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furan-2,5-dicarboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78-100 °C) and maintain reflux with continuous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Precipitation: Add the concentrated reaction mixture dropwise into a beaker of cold distilled water while stirring. A white precipitate of Diethyl furan-2,5-dicarboxylate should form.
-
Neutralization and Filtration: Neutralize the aqueous suspension by the slow addition of a 5% sodium carbonate solution until the pH is approximately 7. Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with several portions of distilled water to remove any remaining salts and acid. Dry the product overnight under high vacuum.
-
Characterization: Confirm the identity and purity of the product using melting point determination and spectroscopic methods (NMR, IR, MS).
Caption: Workflow for the synthesis of Diethyl furan-2,5-dicarboxylate.
Applications in Research and Development
Polymer Chemistry
The primary application of Diethyl furan-2,5-dicarboxylate is as a monomer in the synthesis of bio-based polyesters.[6] It serves as a renewable alternative to terephthalic acid derivatives used in the production of plastics like polyethylene terephthalate (PET). The resulting furan-based polyesters, such as polyethylene furanoate (PEF), exhibit promising properties including enhanced thermal stability and barrier properties, making them suitable for applications in packaging and textiles.[7] Researchers are actively exploring the enzymatic polymerization of Diethyl furan-2,5-dicarboxylate with various diols to create novel copolyesters with tailored properties.[6]
Organic Synthesis and Medicinal Chemistry
In the realm of drug discovery, the furan nucleus is a recognized pharmacophore present in numerous bioactive compounds.[8] While Diethyl furan-2,5-dicarboxylate itself is not typically the final active pharmaceutical ingredient, its bifunctional nature makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[2] The ester functionalities can be readily converted to other functional groups, such as amides or hydrazides, to generate libraries of novel compounds for biological screening.[8] However, specific examples of marketed drugs or late-stage clinical candidates that directly utilize Diethyl furan-2,5-dicarboxylate as a key intermediate are not prominently featured in the current scientific literature.
Safety and Handling
Diethyl furan-2,5-dicarboxylate is classified as an irritant.[9]
-
Hazard Statements:
-
Precautionary Statements:
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Caption: Relationship of Diethyl furan-2,5-dicarboxylate to its precursor and applications.
Conclusion
Diethyl furan-2,5-dicarboxylate is a valuable and versatile bio-based platform chemical with significant potential in both materials science and organic synthesis. Its role as a monomer for sustainable polymers is well-established, and its utility as a scaffold for the synthesis of novel compounds continues to be explored. This guide provides essential technical information to aid researchers and professionals in leveraging the unique properties of Diethyl furan-2,5-dicarboxylate in their research and development endeavors. Further investigation into its specific applications in drug development and a more comprehensive characterization of its solubility in various organic solvents would be beneficial areas for future research.
References
- 1. Furan as a versatile synthon [pubsapp.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl furan-2,5-dicarboxylate - CAS:53662-83-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. sarchemlabs.com [sarchemlabs.com]
